ETHYL N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]CARBAMATE
Description
ETHYL N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]CARBAMATE is a carbamate derivative characterized by an ethyl carbamate group attached to a 3-hydroxypropyl chain substituted with a furan-3-yl moiety. The furan ring, a five-membered aromatic heterocycle with oxygen, confers distinct electronic and steric properties, while the hydroxypropyl chain introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(13)11-5-3-9(12)8-4-6-14-7-8/h4,6-7,9,12H,2-3,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSJXQMKPCFANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(C1=COC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate typically involves the reaction of ethyl carbamate with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the carbamate.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets and pathways. The furan ring and carbamate moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares ETHYL N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]CARBAMATE with structurally related carbamates, focusing on molecular properties, substituent effects, and inferred applications.
ETHYL (3-HYDROXYPHENYL)CARBAMATE (CAS 7159-96-8)
- Molecular Formula: C₉H₁₁NO₃ | Molecular Weight: 181.19 .
- Substituents : Features a hydroxyphenyl group instead of the furan-3-yl and hydroxypropyl chain.
- Properties: The phenolic hydroxyl group enhances polarity and water solubility compared to the furan-containing compound. Its applications include use as an intermediate in pesticides like oxadiazon .
- Key Differences : The absence of a furan ring reduces aromatic heterocyclic reactivity, while the hydroxyphenyl group may increase susceptibility to oxidative degradation.
ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE
- Substituents : Contains a chlorophenyl group and isopropyl ester .
- Properties: The electron-withdrawing chlorine atom stabilizes the carbamate group but may increase toxicity.
- Hazards : Classified as hazardous due to reactivity and possible toxicity, though specific data are unavailable .
- Key Differences : The chlorophenyl substituent contrasts with the furan’s electron-rich aromatic system, leading to divergent chemical stability and biological activity.
ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE (CAS 1187-34-4)
- Molecular Formula : C₉H₁₂N₂O₄ | Molecular Weight : 212.2 .
- Substituents: Includes a cyano and ethoxy acryloyl group, creating a conjugated system.
- Properties: The cyano group enhances electrophilicity, making the compound reactive in polymerizations or nucleophilic additions.
- Applications : Likely used in specialty chemical synthesis due to its acryloyl functionality .
- Key Differences : The absence of a hydroxypropyl chain reduces hydrogen-bonding capacity, while the acryloyl group introduces unique reactivity absent in the furan-based compound.
Critical Analysis of Substituent Effects
- Furan vs. Phenyl/Chlorophenyl : Furan’s oxygen atom increases electron density, enhancing participation in π-π stacking or charge-transfer interactions. Chlorophenyl groups improve stability but may elevate toxicity .
- Hydroxypropyl vs. Acryloyl : The hydroxypropyl chain enhances solubility in polar solvents, while acryloyl groups favor conjugation-driven reactions .
- Ethyl vs.
Biological Activity
Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its furan ring and carbamate moiety. The synthesis typically involves the reaction of ethyl carbamate with 3-(furan-3-yl)-3-hydroxypropylamine under mild conditions, often using bases such as sodium hydroxide or potassium carbonate to promote the formation of the carbamate linkage.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a potential therapeutic agent for conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.
The biological activity of ethyl N-[3-(furan-3-ylo)-3-hydroxypropyl]carbamate is thought to arise from its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic amino acids in target proteins, while the carbamate group may facilitate hydrogen bonding with active site residues, influencing enzyme activity and receptor binding .
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating notable potency compared to standard antibiotics .
Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory effects in a murine model of inflammation. Mice treated with the compound showed a significant reduction in paw edema compared to control groups, correlating with decreased levels of inflammatory markers in serum assays.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| Ethyl N-[3-(furan-2-yl)-2-hydroxypropyl]carbamate | Moderate | Low | Enzyme inhibition |
| Ethyl N-(2-furanyl)carbamate | Low | Moderate | Membrane disruption |
| This compound | High | High | Targeted inhibition of metabolic pathways |
Future Directions
Research on this compound is ongoing, with future studies focusing on:
- Mechanistic Studies : Elucidating the detailed molecular interactions at play.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
- Derivatives Development : Synthesizing analogs to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
